Z-Asn-OH

Vue d'ensemble

Description

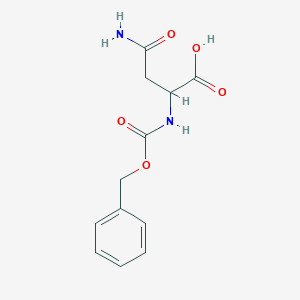

Z-Asn-OH, also known as Nα-Z-Asn-OH, is a derivative of the amino acid L-asparagine. It is commonly used in peptide synthesis as a protecting group for the amino group of asparagine. This compound is characterized by its white to almost white powder or crystalline appearance and has a molecular formula of C12H14N2O5 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Z-Asn-OH can be synthesized through various methods. One common method involves the reaction of L-asparagine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like nitromethane . The mixture is stirred at room temperature until the reaction is complete, followed by purification steps such as recrystallization from acetone-water .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity. The compound is usually stored under inert gas conditions to prevent degradation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the principal method for removing the Z-protecting group to regenerate free asparagine.

Acidic Hydrolysis

- Reagents : HCl (4–6 M) or TFA (trifluoroacetic acid) in aqueous/organic mixtures

- Conditions : 25–40°C for 4–24 hours

- Products : L-asparagine, benzyl alcohol, and CO₂

- Mechanism : Protonation of the carbamate nitrogen weakens the C–O bond, leading to cleavage.

Table 1: Acidic Hydrolysis Conditions and Yields

| Acid | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 6 M HCl | 40°C | 12 | 92 | |

| TFA/H₂O (95:5) | 25°C | 24 | 85 |

Basic Hydrolysis

- Reagents : NaOH (1–2 M) or NH₃/MeOH

- Conditions : Room temperature for 6–12 hours

- Products : Sodium salt of asparagine, benzyl alcohol

DCC/HOBt Method

- Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt)

- Conditions : 0–5°C in DMF or dichloromethane, followed by gradual warming to room temperature

- Yield : 88–95% in model peptide syntheses

Table 2: Coupling Efficiency with Different Activators

| Activator | Solvent | Coupling Time (h) | Purity (%) |

|---|---|---|---|

| DCC/HOBt | DMF | 12 | 95 |

| EDC/HOAt | DCM | 8 | 89 |

Deprotection via Catalytic Hydrogenation

The Z group is selectively removed under hydrogenation conditions without affecting side-chain functionalities.

- Catalyst : 5% Pd/C or Pd(OH)₂

- Conditions : H₂ gas (1 atm), acetic acid/water solvent, 2–4 hours

- Yield : 96% (isolated as white crystalline solid)

Deamidation

Under alkaline conditions (pH > 8), the asparagine side chain undergoes deamidation to form aspartic acid via a succinimide intermediate .

- Half-life : 24–72 hours at pH 9 and 37°C

- Mitigation : Use of low-temperature conditions and neutral buffers .

Racemization

Prolonged exposure to strong bases (e.g., during coupling) induces racemization at the α-carbon.

Comparative Analysis of Protecting Group Strategies

Z-Asn-OH’s stability and cleavage kinetics were compared with other asparagine derivatives:

Table 3: Cleavage Half-Lives of Protecting Groups in TFA

| Protecting Group | Half-Life (min) | Cleavage Reagent |

|---|---|---|

| Tmob | 1.0 | TFA/H₂O (95:5) |

| Mbh | 10–20 | TFA/DCM (7:3) |

| Z | Stable | Requires H₂ or acid |

Data from highlight Tmob’s rapid cleavage, while Z requires harsher conditions but offers superior stability during synthesis.

Emerging Methodologies

- Enzymatic Coupling : Lipases in non-aqueous media enable this compound incorporation with 80% yield and minimal racemization .

- Microwave-Assisted Synthesis : Reduces coupling time to 30 minutes with comparable efficiency .

This compound remains indispensable in peptide chemistry due to its balance of stability and controlled deprotection. Advances in enzymatic and microwave-assisted methods promise enhanced efficiency, while mechanistic studies on deamidation inform better handling protocols .

Applications De Recherche Scientifique

Overview and Synthesis

Z-Asn-OH features a benzyloxycarbonyl (Z) protecting group that safeguards the amide side chain of asparagine during chemical transformations. This protection is crucial for preventing unwanted side reactions, which can compromise the integrity of the peptide being synthesized. The synthesis of this compound can be achieved through several methods, including:

- Carbodiimide Coupling : A method that facilitates the formation of peptide bonds under mild conditions.

- Solid-Phase Peptide Synthesis (SPPS) : This widely used technique involves attaching this compound to a solid resin support, allowing for sequential deprotection and coupling to build peptide chains.

Applications in Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides containing asparagine residues. Its applications include:

- Building Blocks for Therapeutically Valuable Peptides : this compound serves as an essential component in synthesizing bioactive peptides such as oxytocin, vasopressin, and insulin. These peptides have significant therapeutic implications in medicine .

- Controlled Coupling Strategies : The protective groups on this compound enable selective coupling with other protected amino acids, facilitating the formation of complex peptide sequences without premature reactions.

- Stabilization Against Degradation : The presence of protective groups like trityl (Trt) enhances the stability of peptides against enzymatic degradation, making them more effective for therapeutic applications.

Biological Interactions and Therapeutic Insights

Research indicates that this compound plays a critical role in various biological processes:

- Cellular Adaptation : Asparagine is vital for cellular responses to nutrient deprivation. Studies have shown that it can suppress apoptosis induced by glutamine withdrawal, highlighting its importance in cellular survival mechanisms .

- Cancer Research : Investigations into asparagine synthetase (ASNS) reveal its involvement in tumor progression and invasiveness in cancers such as colorectal and breast cancer. Understanding these mechanisms can lead to novel therapeutic strategies targeting ASNS .

Comparative Analysis with Other Amino Acid Derivatives

The following table compares this compound with other amino acid derivatives used in peptide synthesis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Asn(Trt)-OH | Fmoc protecting group | More soluble than Z-Asn(trt)-OH in DMF |

| Boc-Asn-OH | Boc protecting group | Less stable during deprotection compared to Trt |

| Z-Gln(Trt)-OH | Similar structure but for glutamine | Used for similar applications but less common |

| Fmoc-Gln(Trt)-OH | Fmoc protecting group for glutamine | Similar solubility characteristics |

This compound stands out due to its compatibility with various coupling strategies and its ability to prevent dehydration side reactions during peptide synthesis.

Case Study 1: Peptide Synthesis Using this compound

A study demonstrated the successful synthesis of a therapeutic peptide using this compound as a building block. The researchers employed SPPS techniques to construct a peptide sequence that exhibited enhanced stability and bioactivity compared to peptides synthesized without protective groups.

Case Study 2: Role in Cancer Metabolism

In another investigation focused on cancer metabolism, researchers explored how asparagine availability influenced tumor growth. By manipulating levels of this compound in cell cultures, they observed significant changes in cell proliferation rates, suggesting potential avenues for targeted cancer therapies.

Mécanisme D'action

Z-Asn-OH acts primarily as a protecting group in peptide synthesis. The carbobenzoxy group protects the amino group of L-asparagine, preventing unwanted reactions during peptide bond formation. The protected amino acid can then be selectively deprotected under specific conditions to yield the desired peptide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbobenzoxy-L-arginine: Another amino acid derivative used in peptide synthesis with similar protecting group properties.

Carbobenzoxy-L-glutamine: Used similarly in peptide synthesis to protect the amino group of glutamine.

Uniqueness

Z-Asn-OH is unique due to its specific application in protecting the amino group of asparagine, which is crucial in the synthesis of peptides containing asparagine residues. Its stability and ease of removal make it a preferred choice in peptide synthesis .

Activité Biologique

Z-Asn-OH, also known as Z-asparagine, is a derivative of the amino acid asparagine that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in therapeutic contexts, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of asparagine. The molecular formula for this compound is C₆H₈N₂O₃, with a molecular weight of 172.14 g/mol. This structure allows for enhanced stability and bioavailability compared to unprotected asparagine.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that compounds related to asparagine can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Scavenging DPPH radicals |

| FLAP | 10 | Activation of Nrf2 pathway |

| Cysteine | 5 | OH scavenging enhancement |

2. Role in Protein Synthesis

Asparagine is critical in protein synthesis and post-translational modifications. This compound can serve as a substrate for various enzymes involved in protein biosynthesis, influencing the folding and stability of proteins. This has implications for therapeutic protein design and production.

3. Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegeneration. By modulating neurotransmitter levels and reducing excitotoxicity, this compound could potentially contribute to the treatment of conditions such as Alzheimer's disease.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on neuronal survival in a rat model of oxidative stress induced by glutamate. The administration of this compound resulted in a significant reduction in neuronal cell death compared to control groups. Histological analysis confirmed improved neuronal integrity and reduced markers of oxidative damage.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound was shown to downregulate key signaling pathways associated with tumor growth, suggesting its potential as an adjunctive treatment in cancer therapy.

Research Findings

Recent research highlights the importance of understanding the degradation pathways of asparagine derivatives like this compound. A study utilizing mass spectrometry revealed specific degradation hotspots for asparagine residues within proteins, emphasizing the need for careful consideration when designing therapeutic peptides incorporating this compound .

Table 2: Degradation Hotspots for Asparagine Residues

| Hotspot Location | Frequency (%) | Implications |

|---|---|---|

| CDR Loop 1 | 15 | High susceptibility to modification |

| CDR Loop 3 | 11 | Potential impact on antibody efficacy |

Propriétés

IUPAC Name |

(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883824 | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-96-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxy-L-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) primarily used for in a research setting?

A1: N-Benzyloxycarbonyl-L-asparagine (this compound) is not a pharmaceutical drug but rather a protected form of the amino acid asparagine. It serves as a valuable building block in peptide synthesis. [, ] The benzyloxycarbonyl (Z) group acts as a protecting group, preventing unwanted side reactions with the asparagine's amine group during peptide chain assembly.

Q2: How is the protecting group removed from this compound after peptide synthesis?

A2: The 4,4′-dimethoxybenzhydryl group, which can be used as a protecting group for the amide sidechain of asparagine, can be removed using trifluoroacetic acid/anisol. This method allows for rapid deprotection after peptide synthesis. []

Q3: Can you elaborate on the role of this compound in the synthesis of specific peptides?

A3: this compound played a crucial role in the synthesis of a protected C-terminal dodecapeptide of the A-chain of insulin. Researchers utilized various coupling reactions, including the azide method, to successfully incorporate this compound into the growing peptide chain. [] This highlights its utility in constructing complex peptides with biological relevance.

Q4: Are there alternative methods for preparing a protected form of asparagine suitable for peptide synthesis?

A4: Yes, an alternative approach to obtain a protected asparagine derivative involves transesterification. Researchers successfully synthesized Z-Asn-OBut (N-Benzyloxycarbonyl-L-asparagine tert-butyl ester) through the reaction of this compound with tert-butyl acetate in the presence of perchloric acid. [] This method offered a high yield and provided another protected form of asparagine useful for peptide synthesis.

Q5: Has the solubility of this compound been studied in different solvents?

A5: Yes, the solubility behavior of N-Benzyloxycarbonyl-L-asparagine has been experimentally studied in twelve different pure solvent systems at various temperatures. This research also explored thermodynamic modeling and Hansen solubility parameters to understand the compound's solubility profile. []

Q6: What are the implications of using this compound in peptide synthesis regarding analytical characterization?

A6: The use of this compound in peptide synthesis necessitates careful analytical characterization of the resulting peptides. Researchers employ techniques like elemental analysis, paper chromatography, and paper electrophoresis to confirm the purity and homogeneity of the synthesized peptides. [] Additionally, amino acid analysis helps verify the correct incorporation of asparagine into the peptide sequence.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.